molecular formula C24H39N3O2S B8553347 (3S,4aS,8aS)-2-((2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide

(3S,4aS,8aS)-2-((2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide

Cat. No.: B8553347
M. Wt: 433.7 g/mol
InChI Key: FWGHKOLIXLOLBU-UHFFFAOYSA-N
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Description

(3S,4aS,8aS)-2-((2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4aS,8aS)-2-((2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring system.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate electrophile.

    Functional Group Modifications: The amino and hydroxy groups can be introduced through selective reduction and oxidation reactions, respectively.

    Final Coupling: The final step involves coupling the modified isoquinoline core with the tert-butyl group and the carboxamide moiety under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3S,4aS,8aS)-2-((2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group will yield a carbonyl compound, while reduction of the carbonyl group will regenerate the hydroxy compound.

Scientific Research Applications

(3S,4aS,8aS)-2-((2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4aS,8aS)-2-((2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-isobutylbenzene-1-sulfonamide
  • N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyryl]-L-leucine

Uniqueness

(3S,4aS,8aS)-2-((2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide is unique due to its specific combination of functional groups and its isoquinoline core. This unique structure allows it to interact with a distinct set of molecular targets and exhibit specific reactivity patterns that differentiate it from similar compounds.

Properties

Molecular Formula

C24H39N3O2S

Molecular Weight

433.7 g/mol

IUPAC Name

2-(3-amino-2-hydroxy-4-phenylsulfanylbutyl)-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C24H39N3O2S/c1-24(2,3)26-23(29)21-13-17-9-7-8-10-18(17)14-27(21)15-22(28)20(25)16-30-19-11-5-4-6-12-19/h4-6,11-12,17-18,20-22,28H,7-10,13-16,25H2,1-3H3,(H,26,29)

InChI Key

FWGHKOLIXLOLBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)N)O

Origin of Product

United States

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